molecular formula C17H14ClNOS B14604775 O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate CAS No. 58959-97-0

O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate

Cat. No.: B14604775
CAS No.: 58959-97-0
M. Wt: 315.8 g/mol
InChI Key: VCPZLJTUONANKC-UHFFFAOYSA-N
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Description

O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method involves the following steps:

Industrial Production Methods

Industrial production of quinoline derivatives often employs greener chemical processes and transition metal-free catalyzed methods. These methods are designed to be more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction may produce a dihydroquinoline derivative .

Scientific Research Applications

O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate involves its interaction with specific molecular targets. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s effects are mediated through various pathways, including oxidative stress and apoptosis induction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
  • 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione

Uniqueness

O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its chlorophenyl group enhances its antimicrobial properties, making it a valuable compound for further research and development .

Properties

CAS No.

58959-97-0

Molecular Formula

C17H14ClNOS

Molecular Weight

315.8 g/mol

IUPAC Name

O-(4-chlorophenyl) 8-methyl-2H-quinoline-1-carbothioate

InChI

InChI=1S/C17H14ClNOS/c1-12-4-2-5-13-6-3-11-19(16(12)13)17(21)20-15-9-7-14(18)8-10-15/h2-10H,11H2,1H3

InChI Key

VCPZLJTUONANKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CCN2C(=S)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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